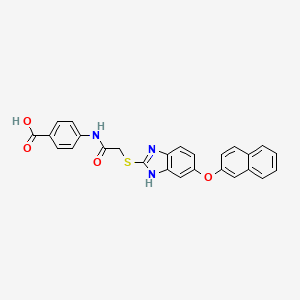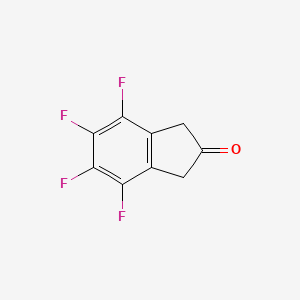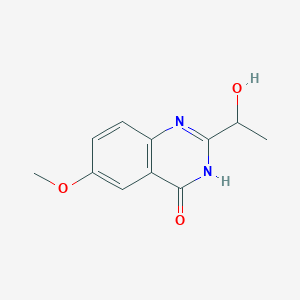
2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one is a quinazolinone derivative with a hydroxyethyl group at the 2-position and a methoxy group at the 6-position. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one typically involves the reaction of 6-methoxy-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired quinazolinone compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products Formed
Oxidation: Formation of 2-(1-oxoethyl)-6-methoxyquinazolin-4(3H)-one.
Reduction: Formation of 2-(1-aminoethyl)-6-methoxyquinazolin-4(3H)-one.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-hydroxyethyl)-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-phenanthrene
- 9-(1-Hydroxyethyl)-phenanthrene
- 3-(2,2,2-Trichloro-1-hydroxyethyl)imidazo[1,2-a]benzimidazole
Uniqueness
2-(1-Hydroxyethyl)-6-methoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure can result in distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
2-(1-hydroxyethyl)-6-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C11H12N2O3/c1-6(14)10-12-9-4-3-7(16-2)5-8(9)11(15)13-10/h3-6,14H,1-2H3,(H,12,13,15) |
InChI Key |
PUEBNGFWMKHCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=C(C=C(C=C2)OC)C(=O)N1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


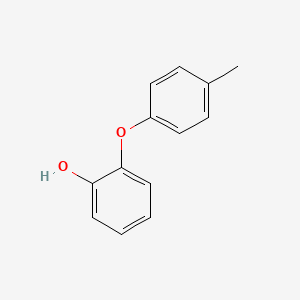
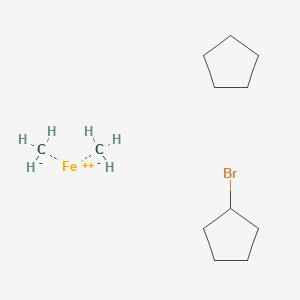

![N-benzyl-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14889340.png)
![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)
![1,1,2-Trimethyl-3-ethylbenz[e]indolium Iodide](/img/structure/B14889346.png)

![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
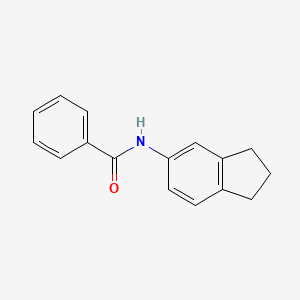
![3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)

